N-benzyl-1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanamine
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Overview
Description
BENZYL({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group attached to an indole ring, which is further substituted with a 2,4-dichlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)AMINE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The 2,4-dichlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst . Finally, the benzylamine group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
BENZYL({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
BENZYL({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of BENZYL({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
2,4-Dichlorophenylmethylamine: Shares the 2,4-dichlorophenylmethyl group but lacks the indole ring.
Benzylamine: Contains the benzylamine group but lacks the indole and 2,4-dichlorophenylmethyl groups.
Uniqueness
BENZYL({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)AMINE is unique due to its combination of the indole ring, 2,4-dichlorophenylmethyl group, and benzylamine group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H20Cl2N2 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H20Cl2N2/c24-20-11-10-18(22(25)12-20)15-27-16-19(21-8-4-5-9-23(21)27)14-26-13-17-6-2-1-3-7-17/h1-12,16,26H,13-15H2 |
InChI Key |
OUFLNTPJBGAKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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